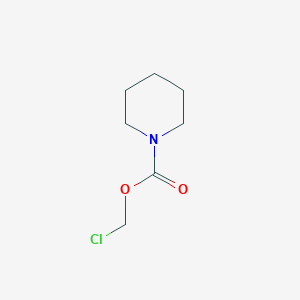
Chloromethyl 1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 1-piperidinecarboxylate is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Chloromethyl 1-piperidinecarboxylate is characterized by its piperidine ring structure with a chloromethyl and carboxylate functional group. Its molecular formula is C8H12ClNO2, and it has a molecular weight of approximately 189.64 g/mol. The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry Applications
This compound has been explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Case Study: Umeclidinium Bromide Synthesis
A notable application of this compound is in the synthesis of umeclidinium bromide, a medication used for treating chronic obstructive pulmonary disease (COPD) and asthma. The synthesis involves using this compound as an intermediate to produce various derivatives with enhanced pharmacological properties. The efficiency of this synthesis route has been improved by minimizing solvate formation during the reaction process, leading to higher yields and safer handling practices .
Synthesis of Novel Compounds
This compound serves as a key intermediate in synthesizing various biologically active compounds. Its ability to undergo nucleophilic substitutions makes it suitable for creating diverse chemical entities.
Example: Thienopyridine Derivatives
Research has demonstrated that chloromethyl derivatives can be employed to synthesize thienopyridine compounds, which exhibit a range of pharmacological activities, including anti-inflammatory and anticancer properties. These derivatives are synthesized through reactions involving this compound, showcasing its role as a precursor in developing new therapeutic agents .
Organic Synthesis Techniques
This compound is utilized in various organic synthesis techniques due to its reactivity.
Table: Synthetic Routes Utilizing this compound
Future Directions and Research Opportunities
Ongoing research aims to explore further applications of this compound in medicinal chemistry and materials science. Potential areas include:
- Development of targeted therapies for neurodegenerative diseases.
- Synthesis of novel polymers incorporating piperidine structures.
- Investigation of its role in creating compounds with enhanced bioactivity profiles.
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
chloromethyl piperidine-1-carboxylate |
InChI |
InChI=1S/C7H12ClNO2/c8-6-11-7(10)9-4-2-1-3-5-9/h1-6H2 |
InChIキー |
PTKGHLJGSLKWAM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)OCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













